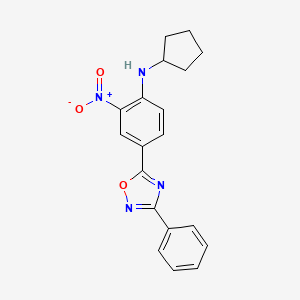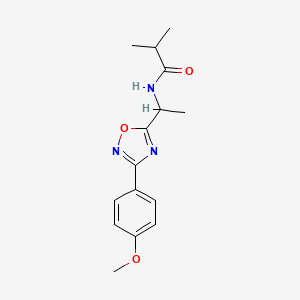
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a compound that has been extensively studied for its potential use in scientific research. It is a member of the oxadiazole family, which has been shown to have a range of biological activities.
作用機序
The mechanism of action of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is not fully understood. However, it has been shown to bind to GABA receptors in the brain, which are involved in the regulation of neurotransmitter release. It is thought that the compound may act as a positive allosteric modulator of these receptors, enhancing their activity and leading to changes in neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been shown to have a range of biochemical and physiological effects. In studies on cultured neurons, it has been shown to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs), suggesting that it enhances the activity of GABA receptors. It has also been shown to have anxiolytic effects in animal models, reducing anxiety-like behavior in mice.
実験室実験の利点と制限
One advantage of using N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its specificity for GABA receptors. This allows researchers to selectively study the role of these receptors in biological systems. However, one limitation is that the compound may have off-target effects, leading to unintended changes in neurotransmitter release or other biological processes.
将来の方向性
There are a number of future directions for research on N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One area of interest is in developing more specific and potent compounds that can be used to study the role of GABA receptors in greater detail. Another area of interest is in exploring the use of the compound as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, as well as its potential use in clinical applications.
合成法
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide.
科学的研究の応用
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have potential as a tool for studying the role of GABA receptors in the brain. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-10-13(19)16-11(2)15-17-14(18-20-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEHCVOTKZTSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-benzyl-3-(2-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687613.png)





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)

